Acid Red 151

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

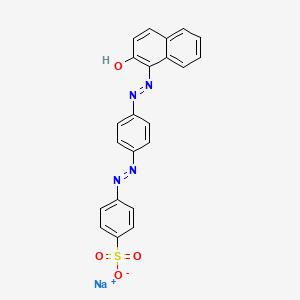

4-[[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]diazenyl]benzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O4S/c27-21-14-5-15-3-1-2-4-20(15)22(21)26-25-17-8-6-16(7-9-17)23-24-18-10-12-19(13-11-18)31(28,29)30/h1-14,27H,(H,28,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYJJTBJCFGAQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8068046 | |

| Record name | Benzenesulfonic acid, 4-[[4-[(2-hydroxy-1-naphthalenyl)azo]phenyl]azo]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37678-79-8, 6406-56-0 | |

| Record name | 4-[2-[4-[2-(2-Hydroxy-1-naphthalenyl)diazenyl]phenyl]diazenyl]benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37678-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 4-(2-(4-(2-(2-hydroxy-1-naphthalenyl)diazenyl)phenyl)diazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037678798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloth Scarlet | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-[2-[4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-[[4-[(2-hydroxy-1-naphthalenyl)azo]phenyl]azo]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[4-[(2-hydroxy-1-naphthyl)azo]phenyl]azo]benzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[[4-[(2-Hydroxy-1-naphthyl)azo]phenyl]azo]benzenesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/657CH6H6AE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to Acid Red 151 (CAS 6406-56-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid Red 151 (CAS No. 6406-56-0), a synthetic diazo dye. The information compiled herein covers its chemical and physical properties, safety data, and detailed experimental protocols for its synthesis and application in environmental remediation.

Core Properties and Data

This compound, also known by its Colour Index name C.I. 26900, is a dark red powder widely utilized in the textile, leather, and paper industries for its dyeing properties.[1][2] Its chemical structure features two azo groups (–N=N–), which are responsible for its color. The presence of a sulfonic acid group imparts water solubility, a key characteristic for its application in dyeing processes.[3]

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 6406-56-0 | [1] |

| C.I. Name | This compound, C.I. 26900 | [1] |

| Molecular Formula | C₂₂H₁₅N₄NaO₄S | [1] |

| Molecular Weight | 454.43 g/mol | [1] |

| Appearance | Dark red to brown powder | [1][4] |

| Boiling Point | 855.43 °C (at 101325 Pa) | [4] |

| Density | 1.41 g/cm³ (at 20 °C) | [4] |

| Water Solubility | 10 mg/L (at 25 °C) | [4] |

| UV-Vis λmax | 510 nm | [5] |

Safety and Toxicological Data

| Hazard Information | Details | Reference(s) |

| GHS Classification | H412: Harmful to aquatic life with long lasting effects | [6] |

| Acute Oral Toxicity | LD50 not listed; general data for azo dyes suggests low to moderate toxicity. Harmful if swallowed. | [2][3] |

| Skin Irritation | May cause skin irritation. | [2] |

| Eye Irritation | May cause serious eye irritation. | [2] |

| Carcinogenicity | Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA. | [2] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in environmental science are provided below.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step diazotization and coupling reaction.[1] The following protocol is adapted from established methods.[7]

Materials:

-

4-((4-Aminophenyl)diazenyl)benzenesulfonic acid

-

2-Naphthol

-

Phosphoric Acid (85%) or Hydrochloric Acid

-

Sodium Nitrite (NaNO₂)

-

Sodium Hydroxide (NaOH)

-

Ice

-

Water

Procedure:

-

Diazotization:

-

Prepare a slurry of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid in an aqueous solution of phosphoric acid or hydrochloric acid.

-

Cool the slurry to 0-5 °C in an ice bath.

-

Slowly add a pre-dissolved aqueous solution of sodium nitrite while maintaining the low temperature.

-

Stir the mixture at this temperature for several hours to ensure the complete formation of the diazonium salt.

-

-

Coupling:

-

In a separate vessel, dissolve 2-naphthol in a cold aqueous solution of sodium hydroxide.

-

Cool this alkaline solution to 0-5 °C.

-

Slowly add the previously prepared diazonium salt slurry to the 2-naphthol solution. Maintain the temperature below 10 °C and ensure the pH remains alkaline.

-

Continue stirring for several hours until the coupling reaction is complete.

-

-

Isolation:

-

The precipitated this compound dye can be isolated by filtration.

-

Wash the filter cake with a salt solution to remove impurities.

-

Dry the product in an oven at a suitable temperature.

-

Application in Wastewater Treatment: Adsorption Studies

This compound is a common model pollutant in studies focused on the removal of dyes from industrial wastewater. The following protocol outlines a general procedure for a batch adsorption experiment, based on the methodology for removing the dye using eggshell-based adsorbents.[8]

Materials:

-

This compound stock solution (e.g., 1000 mg/L)

-

Adsorbent material (e.g., heat-treated eggshell powder)

-

pH meter

-

Hydrochloric acid (0.1 M) and Sodium Hydroxide (0.1 M) for pH adjustment

-

Orbital shaker

-

Centrifuge

-

UV-Visible Spectrophotometer

Procedure:

-

Preparation of Dye Solutions: Prepare a series of standard solutions with varying concentrations of this compound (e.g., 20-100 mg/L) by diluting the stock solution.

-

Batch Adsorption Experiments:

-

For each experimental run, add a specific dose of the adsorbent (e.g., 2 g/L) to a fixed volume of the dye solution in a conical flask.

-

Adjust the initial pH of the solution to the desired value (e.g., pH 3) using HCl or NaOH.

-

Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined time (e.g., 15 minutes to reach equilibrium).

-

-

Analysis:

-

After agitation, separate the adsorbent from the solution by centrifugation.

-

Measure the final concentration of this compound in the supernatant using a UV-Visible spectrophotometer at its λmax (510 nm).

-

-

Calculation of Removal Efficiency: Calculate the dye removal efficiency (%) using the formula: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.

General Protocol for Histological Staining (as a Counterstain)

While a specific, named histological protocol for this compound is not widely documented, its properties as an anionic dye make it suitable for use as a cytoplasmic counterstain in a manner similar to Eosin in a standard H&E procedure. The following is a general protocol that should be optimized for specific tissues and applications.[9]

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

Harris' Hematoxylin solution

-

Acid Alcohol (e.g., 1% HCl in 70% ethanol)

-

Bluing agent (e.g., Scott's tap water substitute)

-

This compound staining solution (0.5% - 1.0% w/v in distilled water, acidified with a few drops of acetic acid to pH ~4-5)

-

Graded ethanol solutions (70%, 95%, 100%)

-

Xylene or xylene substitute

-

Permanent mounting medium

Procedure:

-

Nuclear Staining:

-

Immerse slides in Harris' Hematoxylin for 5-10 minutes.

-

Rinse thoroughly in running tap water.

-

Differentiate briefly in 1% acid alcohol to remove excess stain.

-

Rinse again in running tap water.

-

Blue the sections in a suitable bluing agent for 1-2 minutes.

-

Wash in running tap water for 5 minutes.

-

-

Counterstaining:

-

Immerse slides in the this compound solution for 1-3 minutes. The optimal time will depend on the desired staining intensity.

-

Briefly rinse in distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through graded alcohols (e.g., 95% ethanol for 1 minute, followed by two changes of 100% ethanol for 2 minutes each).

-

Clear the slides in two changes of xylene for 5 minutes each.

-

Mount with a permanent mounting medium.

-

Visualized Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key processes related to this compound.

Caption: Chemical synthesis workflow for this compound.

Caption: Experimental workflow for wastewater treatment via adsorption.

Caption: General workflow for histological counterstaining.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. cncolorchem.com [cncolorchem.com]

- 3. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]

- 4. This compound CAS#: 6406-56-0 [amp.chemicalbook.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. US4248777A - Process for preparing this compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to C.I. 26900 (Ponceau S) for Protein Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of C.I. 26900, commonly known as Ponceau S or Acid Red 112. It details the physicochemical properties, mechanism of action, and applications in protein analysis, with a primary focus on its use as a reversible stain in Western blotting procedures. This document is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields who utilize protein electrophoresis and blotting techniques.

Core Properties of C.I. 26900

C.I. 26900 is a sodium salt of a diazo dye recognized for its utility in the rapid and reversible staining of proteins on various membranes such as nitrocellulose and polyvinylidene fluoride (PVDF).[1][2] Its chemical and physical characteristics are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₂H₁₂N₄Na₄O₁₃S₄ |

| Molecular Weight | 760.57 g/mol |

| Synonyms | Ponceau S, Acid Red 112, C.I. 27195[3][4] |

| Appearance | Red to very dark red powder |

| Solubility | Soluble in water[3] |

Mechanism of Action in Protein Staining

Ponceau S is an anionic dye that functions as a negative stain.[1] Its staining mechanism is based on the electrostatic and non-covalent interactions between the negatively charged sulfonate groups of the dye and the positively charged amino groups of proteins, particularly the side chains of lysine and arginine.[1] Additionally, the dye binds to non-polar regions within the protein structure.[1] This non-covalent binding is crucial as it allows for the complete reversal of the staining process with simple washing, leaving the proteins available for subsequent immunodetection without interference.

Application in Western Blotting: An Experimental Workflow

Ponceau S is a vital tool for verifying the efficiency of protein transfer from a gel to a membrane in Western blotting. The staining is performed after the transfer and before the blocking step.[5] The following diagram illustrates the typical workflow for Ponceau S staining in a Western blot experiment.

Detailed Experimental Protocols

Preparation of Ponceau S Staining Solution

A common formulation for the staining solution is 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.[4] To prepare 100 mL of this solution, dissolve 100 mg of Ponceau S powder in 95 mL of distilled water and then add 5 mL of glacial acetic acid.[5] The solution should be stored at room temperature and protected from light.[5]

Staining Procedure

-

Following the protein transfer, briefly wash the membrane with distilled water for about one minute with gentle agitation to remove any residual transfer buffer.[5][6]

-

Immerse the membrane completely in the Ponceau S staining solution.[3]

-

Incubate for 5 to 10 minutes at room temperature with gentle shaking.[3][4]

-

Remove the staining solution and wash the membrane with distilled water until the protein bands are clearly visible against a faint background.[1][5]

-

At this stage, the membrane can be photographed to maintain a permanent record of the protein transfer efficiency.[1]

Destaining Procedure

To proceed with immunodetection, the Ponceau S stain must be completely removed.

-

Wash the membrane with several changes of distilled water or Tris-Buffered Saline with Tween 20 (TBST) until the red color of the stain is no longer visible.[1][4]

-

For more thorough destaining, the membrane can be washed with a 0.1 M NaOH solution for 1-5 minutes, followed by several washes with distilled water.[4]

-

After destaining, the membrane can be moved to the blocking step of the Western blotting protocol.[7]

The reversible nature of Ponceau S staining allows for the confirmation of a successful protein transfer without interfering with subsequent antibody-based detection, making it an indispensable quality control step in Western blotting.[1]

References

- 1. conductscience.com [conductscience.com]

- 2. Ponceau Stain Solution (Western blot) | LIBIOS [libios.fr]

- 3. Ponceau S staining (preparation and protocol) - Sharebiology [sharebiology.com]

- 4. Ponceau S Waste: Ponceau S Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bitesizebio.com [bitesizebio.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

Physical and chemical properties of Acid Red 151.

An In-depth Technical Guide to Acid Red 151

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (C.I. 26900), a double azo dye. The information is intended for researchers, scientists, and professionals in drug development and related fields. Data is presented in a structured format, and detailed experimental protocols for key analytical methods are described.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use.

| Property | Data |

| IUPAC Name | sodium 4-[[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]diazenyl]benzenesulfonate[1] |

| Synonyms & Trade Names | C.I. This compound, C.I. 26900, Weak Acid Red BL, Weak Acid Red F-2R, Acid Scarlet F-2R, Amacid Neutral Red BW, Cloth Scarlet[1][2][3][4][5] |

| CAS Number | 6406-56-0[2][3][6][7] |

| Molecular Formula | C₂₂H₁₅N₄NaO₄S[2][3][6][8] |

| Molecular Weight | 454.43 g/mol [2][6][8] |

| Appearance | Dark red powder[2][4][8] |

| UV-Vis Absorption Max (λmax) | 510 nm[9] |

| Solubility | - Water: Soluble (results in a cloudy, brownish-orange solution)[2][4][8]. A specific value is cited as 10 mg/L at 25°C[8].- Ethanol: Soluble (orange to orange-red solution)[2][4][8].- Other Organic Solvents: Insoluble[2][4]. |

| Chemical Stability & Reactions | - In Concentrated H₂SO₄: Turns blue-light green; dilution yields a weak brown-orange color[2][4][8].- Aqueous Solution with Conc. HCl: Turns orange-brown[2][4][8].- Aqueous Solution with Conc. NaOH: Turns dark purple[2][4][8]. |

| Toxicology | Harmful if swallowed.[6] May cause irritation to the skin, eyes, and respiratory tract.[6] Mutagenicity data has been reported.[6] |

| Applications | Used for dyeing polyamide, silk, and wool fabrics.[2][4][5] It is also used for coloring polyamide plastics and for dyeing leather.[2][4][5] In a research context, it can be used as a dye that can be removed from solutions by adsorption onto bentonite clay.[4][10] |

Experimental Protocols

Detailed methodologies for determining key properties of this compound are outlined below. These protocols are foundational for quality control and research applications.

Determination of Maximum Absorbance (λmax) via UV-Vis Spectroscopy

This protocol describes how to determine the wavelength at which this compound exhibits maximum absorbance of light, a critical parameter for quantitative analysis.

Objective: To find the λmax of this compound in a given solvent (e.g., water).

Materials:

-

This compound

-

Volumetric flasks (e.g., 100 mL, 10 mL)

-

Graduated pipettes

-

Cuvettes (optically transparent)

-

UV-Vis Spectrophotometer

-

Solvent (e.g., deionized water)

Methodology:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound powder and dissolve it in a known volume of solvent in a volumetric flask to create a stock solution of known concentration.

-

Working Solution Preparation: Perform a serial dilution of the stock solution to prepare a working solution with an absorbance value within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

-

Spectrophotometer Calibration: Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.[11]

-

Blank Measurement: Fill a cuvette with the pure solvent (e.g., deionized water).[11][12] Place it in the spectrophotometer and perform a "blank" or "zero" measurement. This subtracts the absorbance of the solvent and cuvette from subsequent readings.[12][13]

-

Sample Measurement: Rinse the cuvette with the this compound working solution, then fill it and place it in the spectrophotometer.

-

Spectral Scan: Perform a wavelength scan across the visible spectrum (e.g., 380 nm to 800 nm).[11][12] The instrument will generate a graph of absorbance versus wavelength.

-

Identify λmax: The peak of the curve on the resulting spectrum corresponds to the maximum absorbance (λmax).[12] For this compound, this is expected to be around 510 nm.[9]

Protocol for Solubility Determination

This protocol provides a method for quantifying the solubility of this compound in a specific solvent.

Objective: To determine the mass of this compound that can be dissolved in a given volume of solvent at a specified temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol)

-

Beakers or flasks with stoppers

-

Magnetic stirrer and stir bar or a shaker bath

-

Temperature control system (e.g., water bath)

-

Filtration apparatus (#2 Whatman filter paper or equivalent)[14]

-

UV-Vis Spectrophotometer (for quantitative analysis)

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the solvent in a flask. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the flask and agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to settle. Carefully filter the solution to remove all undissolved solid particles.[14][15] The filtrate is now a saturated solution.

-

Quantitative Analysis:

-

Accurately dilute a known volume of the saturated filtrate.

-

Measure the absorbance of the diluted solution at the predetermined λmax (510 nm) using a UV-Vis spectrophotometer.

-

Calculate the concentration of the dye in the diluted sample using a previously established calibration curve (plotting absorbance vs. known concentrations).

-

-

Calculate Solubility: Use the concentration of the diluted sample and the dilution factor to calculate the original concentration of the saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

Visualizations: Workflows and Chemical Behavior

The following diagrams illustrate the synthesis process, an experimental workflow, and the chemical properties of this compound.

Caption: Synthesis pathway for this compound.

Caption: Workflow for UV-Vis spectroscopic analysis.

Caption: Colorimetric behavior of this compound.

References

- 1. benzenesulfonic acid, 4-((4-((2-hydroxy-1-naphthalenyl)azo)phenyl)azo)-, monosodium salt | C22H15N4NaO4S | CID 135404999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound CAS#: 6406-56-0 [amp.chemicalbook.com]

- 5. hztya.com [hztya.com]

- 6. cncolorchem.com [cncolorchem.com]

- 7. taiyo-fc.co.jp [taiyo-fc.co.jp]

- 8. chembk.com [chembk.com]

- 9. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ursinus.edu [ursinus.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. science.valenciacollege.edu [science.valenciacollege.edu]

- 14. fsw.cc [fsw.cc]

- 15. alfa-chemistry.com [alfa-chemistry.com]

Solubility of Acid Red 151 in water and organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Acid Red 151 (C.I. 26900; CAS No. 6406-56-0), an azo dye. The document details its solubility in aqueous and organic media, presents experimental protocols for solubility determination, and illustrates relevant chemical and procedural workflows.

Introduction to this compound

This compound is a dark red, powdered diazo dye.[1][2] Its chemical formula is C₂₂H₁₅N₄NaO₄S, with a molecular weight of 454.43 g/mol .[1][2] The dye is utilized in the dyeing of polyamide, silk, and wool fabrics, as well as for coloring polyamide plastics and leather.[1][3] Understanding its solubility is critical for optimizing these applications, ensuring stable formulations, and for toxicological and environmental studies.

Solubility Profile of this compound

The solubility of this compound varies significantly between water and different organic solvents. The presence of a sulfonate functional group in its structure contributes to its water solubility.[4]

The available data on the solubility of this compound is primarily qualitative. There is some discrepancy in the reported quantitative data for water, which may be attributable to differences in experimental conditions such as temperature and purity of the dye.

| Solvent | Quantitative Solubility | Qualitative Description | Solution Appearance | Citations |

| Water | 20 g/L | Soluble | Cloudy brown-orange / Turbid brown-orange | [5][6][7] |

| 10 mg/L (at 25°C) | Soluble | - | [8] | |

| Ethanol | Not specified | Soluble | Orange / Orange-red | [2][5][6] |

| Ethylene Glycol Ether | Not specified | Soluble | Not specified | [5][6] |

| Other Organic Solvents | Not specified | Insoluble | - | [1][2][3][5][6][9] |

Note: The term "soluble fiber element" is also mentioned in some sources as a medium in which this compound is soluble.[1][3]

The appearance and potentially the solubility of this compound in aqueous solutions are sensitive to pH:

-

Adding concentrated hydrochloric acid to the aqueous solution results in an orange-brown color.[5][6]

-

Adding concentrated sodium hydroxide solution yields a dark purple color.[5][6]

-

In concentrated sulfuric acid, the dye appears bluish-green, which turns to a weak brown-orange upon dilution.[1][3][5][6]

Experimental Protocols for Solubility Determination

Standardized methods are crucial for obtaining reproducible solubility data. The following protocols are adapted from general chemical analysis and specific dye solubility testing guidelines.

This protocol provides a straightforward method to classify the solubility of this compound in various solvents.

-

Preparation : Place approximately 25 mg of this compound powder into a small test tube.

-

Solvent Addition : Add 0.75 mL of the desired solvent (e.g., water, ethanol, acetone) to the test tube in small portions.

-

Agitation : After each addition, shake the test tube vigorously for 30-60 seconds.

-

Observation : Visually inspect the mixture. The substance is considered "soluble" if no solid particles remain and the solution is clear or uniformly colored. If the solid remains, the substance is "insoluble" or "sparingly soluble."

-

Classification : This test can be used as a preliminary step for a more detailed quantitative analysis or for classification into solubility groups.[10]

The Flask Method is a standard approach for determining the water solubility of substances.[11]

-

Preliminary Test : Conduct a preliminary test to estimate the approximate solubility and the time required to reach equilibrium.[11]

-

Apparatus :

-

Constant temperature bath (e.g., 25 °C ± 0.5 °C).

-

Flasks of sufficient size with stoppers.

-

Magnetic stirrer or shaker.

-

Centrifuge with temperature control.

-

Analytical instrument for concentration measurement, such as a UV-Vis spectrophotometer.[11]

-

-

Procedure : a. Add an excess amount of this compound to a known volume of deionized water in a flask.[11] b. Agitate the flask in the constant temperature bath for a sufficient time to reach equilibrium (typically 24-48 hours).[11] c. After reaching equilibrium, cease agitation and allow the mixture to stand for several hours to let the excess solid settle.[11] d. Centrifuge the saturated solution at a controlled temperature to separate all undissolved solids.[11] e. Carefully withdraw a sample of the clear supernatant.[11] f. Determine the concentration of this compound in the sample using a pre-calibrated UV-Vis spectrophotometer at the dye's λ_max. g. Perform the experiment in triplicate to ensure accuracy.[11]

-

Data Reporting : Report the solubility in g/L or mg/mL at the specified temperature.[11]

Visualizations: Workflows and Synthesis

The following diagrams illustrate key processes related to this compound.

Caption: Synthesis Pathway of this compound.

Caption: Experimental Workflow for Quantitative Solubility.

Caption: Logical Flow for Solubility-Based Classification.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. hztya.com [hztya.com]

- 3. Liquid this compound TDS|Liquid this compound from Chinese supplier and producer - ACID RED DYES - Enoch dye [enochdye.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound CAS#: 6406-56-0 [amp.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. saujanyaexports.com [saujanyaexports.com]

- 8. 6406-56-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. sdinternational.com [sdinternational.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. benchchem.com [benchchem.com]

Mechanism of action for Acid Red 151 as a dye.

An In-depth Technical Guide on the Mechanism of Action for C.I. Acid Red 151

Introduction

C.I. This compound is a synthetic dye belonging to the double azo class of acid dyes.[1] It is widely utilized in the textile, leather, and paper industries for imparting a vibrant red hue to various substrates.[2] Acid dyes are characterized by their water solubility and application from an acidic dyebath. They are particularly effective for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon, due to their ability to form strong intermolecular bonds with these materials.[3]

This technical guide provides a comprehensive overview of the core mechanism of action for this compound, detailing its chemical properties, the physicochemical principles governing its interaction with fibers, and the key experimental protocols used to characterize its performance.

Chemical and Physical Properties

This compound is the sodium salt of a sulfonated diazo compound.[1] Its key identifiers and physical properties are summarized below.

| Property | Value | Reference(s) |

| C.I. Name | This compound, 26900 | [1][2] |

| CAS Number | 6406-56-0 | [1][4] |

| Chemical Class | Double Azo | [1][2] |

| Molecular Formula | C₂₂H₁₅N₄NaO₄S | [1] |

| Molecular Weight | 454.43 g/mol | [1] |

| Physical Appearance | Dark red powder | [1][2] |

| Solubility | Soluble in water, yielding a cloudy brown-orange solution. Soluble in ethanol (orange). | [1][2] |

| Manufacturing Process | Produced by the diazotization of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid and coupling with 2-Naphthol. | [1] |

Core Mechanism of Action: Dye-Fiber Interaction

The efficacy of this compound as a dye stems from its ability to form stable bonds with the polymer chains of protein and polyamide fibers. This interaction is governed by a combination of electrostatic forces, hydrogen bonds, and van der Waals forces, and is highly dependent on the pH of the dyebath.

Role of pH and Fiber Protonation

Protein fibers (e.g., wool, silk) and polyamide fibers (e.g., nylon) are characterized by the presence of amino end groups (-NH₂). In an acidic dyebath (typically pH 2.5-6), these basic groups become protonated, creating cationic sites (-NH₃⁺) on the fiber backbone.[5][6]

Dye Anion Formation and Ionic Bonding

This compound possesses a sulfonic acid group (-SO₃H), which ionizes in water to form a large, negatively charged dye anion (-SO₃⁻).[3] The primary mechanism of fixation is the strong electrostatic attraction, or ionic bond, formed between the anionic sulfonate group of the dye and the cationic amine sites on the fiber.[3] This process is illustrated in the diagram below.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. colorantsgroup.com [colorantsgroup.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. taiyo-fc.co.jp [taiyo-fc.co.jp]

- 5. researchgate.net [researchgate.net]

- 6. Reasons and measures for common dyeing problems of nylon - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]

Acid Red 151: A Technical Guide to its Applications in Research

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 151, a diazo anionic dye, is recognized for its vibrant red hue and its primary application in the textile and leather industries for dyeing materials such as polyamide, silk, and wool.[1][2] Beyond its industrial utility, this compound has garnered attention within the scientific community as a subject of toxicological and environmental remediation research. While not a conventional histological stain, its properties as an acid dye suggest potential applications in biological staining, analogous to more commonly used dyes like Eosin and Acid Fuchsin. This technical guide provides a comprehensive overview of the key research applications of this compound, with a focus on detailed experimental protocols, quantitative data, and visual representations of workflows and pathways.

Toxicological Research and Environmental Remediation

A significant body of research on this compound is centered on its environmental impact and removal from industrial wastewater. These studies are crucial for assessing its potential toxicity and developing effective remediation strategies.

Adsorption Studies for Dye Removal

One of the primary methods investigated for the removal of this compound from aqueous solutions is adsorption. Research has explored the use of various bio-adsorbents, such as iron-impregnated heat-treated eggshells, to sequester the dye.[3]

Experimental Protocol: Batch Adsorption of this compound

This protocol outlines a typical batch adsorption experiment to evaluate the efficacy of an adsorbent for this compound removal.[3]

-

Preparation of Adsorbent:

-

Wash the selected bio-adsorbent (e.g., eggshells) with deionized water to remove impurities.

-

Dry the adsorbent in an oven at a specified temperature (e.g., 105°C) for 24 hours.

-

Grind and sieve the adsorbent to obtain a uniform particle size.

-

For modification, impregnate the adsorbent with a metal salt solution (e.g., FeCl₃), followed by heat treatment (pyrolysis).[3]

-

-

Batch Adsorption Experiments:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1000 mg/L).

-

In a series of flasks, add a fixed amount of adsorbent (e.g., 2 g/L) to a known volume of this compound solution of varying initial concentrations (e.g., 20-100 mg/L).[3]

-

Adjust the pH of the solutions to the desired value (e.g., pH 3) using HCl or NaOH.[3]

-

Agitate the flasks on a shaker at a constant speed and temperature for a predetermined time to reach equilibrium (e.g., 15 minutes).[3]

-

-

Analysis:

-

After agitation, separate the adsorbent from the solution by centrifugation or filtration.

-

Determine the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

-

Calculate the dye removal efficiency and the adsorption capacity of the adsorbent.

-

Quantitative Data: Adsorption of this compound

| Adsorbent | Initial Dye Concentration (mg/L) | Adsorbent Dose (g/L) | Optimum pH | Equilibrium Time (min) | Maximum Removal Efficiency (%) | Maximum Adsorption Capacity (mg/g) | Reference |

| Iron-impregnated heat-treated eggshell (Fe-HTES) | 20-100 | 2 | 3 | 15 | 98.9 | 50 | [3] |

| Heat-treated eggshell (HTES) | 20-100 | 2 | 3 | 15 | 88 | Not Reported | [3] |

| Raw eggshell (RES) | 20-100 | 2 | 3 | 15 | 78 | Not Reported | [3] |

Workflow for this compound Adsorption Study

Caption: Workflow for a typical batch adsorption study of this compound.

Ozonation for Dye Degradation

Advanced oxidation processes (AOPs), such as ozonation, are another area of research for the degradation of this compound. These studies investigate the kinetics and mechanisms of dye decomposition.[4][5]

Experimental Protocol: Ozonation of this compound

This protocol describes a general procedure for studying the degradation of this compound by ozonation in a batch reactor.[5]

-

Experimental Setup:

-

Use a batch reactor equipped with a gas diffuser for ozone, a magnetic stirrer, and ports for sampling.

-

Generate ozone from an ozone generator and feed it into the reactor at a constant flow rate.

-

-

Degradation Experiment:

-

Fill the reactor with a known volume of this compound solution of a specific initial concentration (e.g., 20 mg/L).[5]

-

Adjust the initial pH of the solution to the desired value (e.g., 2.5–10).[5]

-

Introduce ozone gas into the solution and start the stirrer.

-

Collect samples at different time intervals.

-

-

Analysis:

-

Immediately quench the reaction in the collected samples (e.g., by adding sodium thiosulfate) to stop further degradation.

-

Measure the concentration of this compound in each sample using a UV-Vis spectrophotometer.

-

Analyze other parameters such as Chemical Oxygen Demand (COD) to assess the extent of mineralization.

-

Quantitative Data: Ozonation of this compound

| Initial Dye Concentration (mg/L) | pH Range | Initiator (Fe²⁺) (mg/L) | Scavenger (CO₃²⁻) (mg/L) | Key Finding | Reference |

| 20 | 2.5–10 | 0.8–50 | 10–500 | The dominant degradation mechanism is direct oxidation by ozone molecules. | [5] |

Logical Diagram of Ozonation Mechanisms

Caption: Simplified reaction pathways for the ozonation of this compound.

Application as a Biological Stain

While not a standard histological stain, this compound's properties as an anionic dye allow it to be used for staining cationic (positively charged) tissue components such as cytoplasm, muscle, and collagen.[6] Its application would be similar to that of other red acid dyes in trichrome staining methods.

Proposed Experimental Protocol: Trichrome Staining with this compound

This hypothetical protocol is adapted from established trichrome staining methods, substituting this compound as the plasma stain.[6]

-

Deparaffinization and Rehydration:

-

Deparaffinize tissue sections in xylene.

-

Rehydrate through a graded series of ethanol to distilled water.

-

-

Mordanting (Optional):

-

For formalin-fixed tissues, mordant in Bouin's solution to enhance staining quality.[6]

-

Rinse thoroughly with running tap water until the yellow color is removed.

-

-

Nuclear Staining:

-

Stain nuclei with Weigert's iron hematoxylin.[6]

-

Rinse in running tap water.

-

-

Plasma Staining:

-

Prepare a 1% (w/v) aqueous solution of this compound.

-

Stain the tissue sections in the this compound solution for 10-15 minutes.

-

Rinse in distilled water.

-

-

Differentiation and Counterstaining:

-

Dehydration and Mounting:

-

Rinse briefly in 1% aqueous acetic acid.

-

Dehydrate rapidly through graded alcohols.

-

Clear in xylene and mount with a permanent mounting medium.

-

Expected Staining Results

| Tissue Component | Expected Color |

| Nuclei | Black/Blue-Black |

| Cytoplasm, Muscle, Keratin | Red |

| Collagen | Blue/Green (depending on counterstain) |

Workflow for a Proposed Trichrome Staining using this compound

Caption: A generalized workflow for a trichrome staining protocol using this compound.

Conclusion

This compound is a versatile chemical with established industrial uses and emerging applications in scientific research. Its primary research focus lies in the fields of environmental science and toxicology, where it serves as a model compound for studying dye pollution and remediation technologies like adsorption and advanced oxidation processes. While its use as a biological stain is not widespread, its chemical properties suggest it is a viable candidate for techniques such as trichrome staining, offering a potential alternative to more common acid dyes. The protocols and data presented in this guide provide a foundation for researchers and professionals to explore and expand upon the scientific applications of this compound.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. hztya.com [hztya.com]

- 3. researchgate.net [researchgate.net]

- 4. A kinetic study on the decolorization of aqueous solutions of Acid Red-151 by ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

The Genesis of Synthetic Color: A Technical Guide to the Historical Development and Discovery of Azo Dyes, Featuring Acid Red 151

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical development of azo dyes, a pivotal class of synthetic colorants, with a specific focus on the diazo dye, Acid Red 151. This document details the key scientific breakthroughs that led to the creation of azo dyes, their chemical principles, and the synthesis of this compound. Furthermore, it presents relevant quantitative data, experimental protocols, and metabolic pathways of critical interest to professionals in drug development and life sciences.

Historical Development: From Aniline to Azo Dyes

The journey of synthetic dyes began in the mid-19th century, marking a significant shift from natural to man-made colorants. The first major breakthrough came in 1856 when William Henry Perkin, a student at the Royal College of Chemistry in London, accidentally synthesized the first aniline dye, mauveine, while attempting to produce quinine.[1][2] This discovery of "Perkin's mauve" from coal tar, a readily available industrial byproduct, ignited a revolution in the world of color and laid the groundwork for the synthetic dye industry.[1][3]

Shortly after, in 1858, the German chemist Johann Peter Griess made a monumental contribution by discovering the diazotization reaction.[4][5] This reaction, involving the treatment of an aromatic amine with nitrous acid to form a diazonium salt, became the cornerstone of azo dye chemistry.[5] Griess's work allowed for the systematic synthesis of a vast array of new dyes. The first azo dye, Bismarck brown, was prepared by Carl Alexander Martius in 1863.[4] Azo dyes are characterized by the presence of one or more azo groups (–N=N–), which act as a chromophore and are responsible for the dye's color.[6] The ease of their synthesis and the ability to produce a wide spectrum of brilliant colors quickly established azo dyes as the largest and most important class of synthetic dyes.[4][6]

This compound: A Case Study in Azo Dye Chemistry

This compound (C.I. 26900) is a prominent member of the diazo class of acid dyes, valued for its bright red hue and good fastness properties on protein fibers like wool and silk, as well as synthetic polyamides such as nylon.[7][8]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below.

| Property | Value | Reference |

| C.I. Name | This compound | [8] |

| C.I. Number | 26900 | [8] |

| CAS Number | 6406-56-0 | [8] |

| Molecular Formula | C₂₂H₁₅N₄NaO₄S | [8] |

| Molecular Weight | 454.43 g/mol | [8] |

| Appearance | Dark red powder | [8] |

Table 1: General Properties of this compound.

| Solvent | Solubility | Reference |

| Water | Soluble (yields a cloudy brown-light orange solution) | [8] |

| Ethanol | Soluble (orange) | [8] |

| Other Organic Solvents | Insoluble | [8] |

Table 2: Solubility Characteristics of this compound.

| Fastness Test | ISO Standard Rating | AATCC Standard Rating | Reference |

| Light Fastness | 4 | 6 | [8] |

| Soaping (Fading) | 4 | 3 | [8] |

| Soaping (Staining) | 3-4 | 3 | [8] |

| Perspiration (Fading) | 4 | 2-3 | [8] |

| Perspiration (Staining) | 3-4 | 3 | [8] |

| Seawater (Fading) | 4 | - | [8] |

| Seawater (Staining) | 3-4 | - | [8] |

Table 3: Fastness Properties of this compound.

| Spectroscopic Data | Value | Reference |

| UV-Vis | ||

| λmax | 510 nm | [9] |

| IR Spectrum | See Figure 1 | |

| ¹H NMR Spectrum | See Figure 2 |

Table 4: Spectroscopic Data for this compound.

(Note: Specific IR and NMR spectra are not provided here but are referenced in the original sources.)

Experimental Protocols: Synthesis of this compound

The conventional synthesis of this compound involves a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction.[8] An improved, non-gelling method is detailed in U.S. Patent 4,248,777, which is adapted below.[7]

Materials and Reagents

-

Sodium salt of aminoazobenzene monosulfonic acid

-

Phosphoric acid (85%)

-

Sodium nitrite

-

2-Naphthol

-

Sodium hydroxide

-

Ice

Step-by-Step Procedure

Step 1: Diazotization of the Amine

-

Prepare a slurry of the sodium salt of aminoazobenzene monosulfonic acid in aqueous phosphoric acid.

-

Cool the slurry to approximately 3°C in an ice bath.

-

Slowly add a pre-dissolved solution of sodium nitrite to the cold slurry.

-

Stir the reaction mixture at a temperature of -10°C for several hours to ensure complete diazotization. The resulting product is the diazonium salt.

Step 2: Azo Coupling

-

In a separate vessel, dissolve 2-naphthol in a cold aqueous solution of sodium hydroxide.

-

Cool the 2-naphthol solution to around 4°C in an ice bath.

-

Slowly add the previously prepared diazonium salt slurry to the cold 2-naphthol solution with continuous stirring.

-

Maintain a cold temperature and alkaline pH to facilitate the coupling reaction.

-

The this compound dye will precipitate from the solution.

-

Isolate the dye by filtration and wash with water.

-

Dry the final product.

Relevance for Drug Development Professionals: Metabolic Pathways

For drug development professionals, understanding the metabolic fate of azo compounds is crucial, as their biotransformation can lead to the formation of potentially toxic or biologically active aromatic amines. The primary mechanism for the metabolism of azo dyes in the body is the reductive cleavage of the azo bond, a reaction catalyzed by enzymes known as azoreductases.[10] These enzymes are found in the liver and, more significantly, in the microflora of the human gut.[10]

The azoreductase-mediated reaction is a two-electron transfer process that utilizes cofactors such as NADH or NADPH as electron donors.[4] The overall reaction breaks the -N=N- bond, yielding two separate aromatic amine molecules.[10]

Mandatory Visualizations

Caption: Synthesis workflow for this compound.

Caption: Metabolic pathway of azo dye reduction.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound(6406-56-0) IR Spectrum [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 10. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectral Properties of Acid Red 151 for Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 151, a synthetic monoazo dye, is widely utilized in various industrial applications, particularly in the textile and leather industries, for its vibrant red coloration.[1] While broadly classified under "fluorescent dyes" in some chemical databases, a thorough investigation into its specific spectral properties reveals a significant lack of data to support its application in fluorescence microscopy. This technical guide provides a comprehensive summary of the known characteristics of this compound and highlights the critical data gaps for its potential use in advanced microscopic imaging.

Physicochemical Properties

This compound is a dark red powder with good solubility in water.[1][2] Its chemical structure and other fundamental properties are summarized in the table below.

Spectral Properties

The most critical data for any dye intended for microscopy are its spectral characteristics. While information on the absorbance of this compound is available, there is a notable absence of data regarding its fluorescence emission, a prerequisite for fluorescence microscopy.

Table 1: Summary of Quantitative Data for this compound

| Property | Value | References |

| Chemical Formula | C₂₂H₁₅N₄NaO₄S | [1][3] |

| Molecular Weight | 454.43 g/mol | [1][3] |

| CAS Number | 6406-56-0 | [1][3] |

| Absorbance Maximum (λmax) | 510 nm | [4] |

| Molar Absorptivity (ε) | Data not available | |

| Fluorescence Emission Maximum (λem) | Data not available | |

| Quantum Yield (Φ) | Data not available | |

| Stokes Shift | Data not available |

Note: The absence of data for molar absorptivity, fluorescence emission maximum, and quantum yield is a significant limitation for the application of this compound in quantitative and qualitative fluorescence microscopy.

Experimental Protocols

Due to the lack of evidence supporting the use of this compound as a fluorescent stain in microscopy, no specific, validated experimental protocols are available in the scientific literature. However, for researchers wishing to explore its potential, a generalized protocol for staining cells with azo dyes is provided below. This protocol is a standard starting point and would require extensive optimization and validation for this compound.

Generalized Protocol for Staining Cells with an Azo Dye:

-

Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., distilled water or ethanol). The concentration will need to be determined empirically.

-

Cell Culture and Fixation: Grow cells on a suitable substrate (e.g., glass coverslips). Fix the cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

-

Washing: Wash the fixed cells three times with Phosphate Buffered Saline (PBS).

-

Staining: Incubate the fixed cells with the this compound staining solution. Incubation time and dye concentration are critical parameters that need to be optimized.

-

Washing: Wash the stained cells extensively with PBS to remove unbound dye.

-

Mounting: Mount the coverslips on microscope slides using an appropriate mounting medium.

-

Imaging: If any fluorescence is observed, image the samples using a fluorescence microscope with an excitation source appropriate for the absorbance maximum (around 510 nm) and a suitable emission filter.

Mandatory Visualizations

To illustrate the typical workflow and the current state of knowledge for this compound in microscopy, the following diagrams are provided.

Caption: General experimental workflow for staining biological samples for microscopy.

Caption: Logical flow of available data and identified knowledge gaps for this compound.

Conclusion

While this compound is a well-characterized dye for industrial purposes with a known absorbance maximum at 510 nm, there is a critical lack of publicly available data on its fluorescence properties. The absence of information on its emission spectrum, molar extinction coefficient, and quantum yield makes it impossible to assess its suitability as a fluorophore for microscopy. Researchers and professionals in drug development should exercise caution and consider this compound as unvalidated for fluorescence imaging applications until comprehensive photophysical characterization and specific staining protocols are established. For fluorescence microscopy needs, it is recommended to select from a wide range of commercially available and well-documented fluorescent probes with proven performance in biological imaging.

References

Methodological & Application

Application Notes: Acid Red 151 as a Novel Counterstain for Histological Sections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 151, a monoazo dye, presents a promising alternative as a cytoplasmic counterstain in routine histological and pathological examination of tissue sections. Traditionally employed in the textile and leather industries, its properties as an anionic dye allow it to effectively bind to cationic (acidophilic) components within the cytoplasm and extracellular matrix.[1] This document provides a detailed protocol for the use of this compound as a counterstain to hematoxylin, yielding a vibrant red coloration of cytoplasm, muscle, and collagen, in contrast to the blue-purple nuclei. The following protocols have been developed based on the general principles of acid dye staining in histology.

Principle of Staining

The mechanism of staining with this compound is primarily based on electrostatic interactions. In an acidic solution, the amino groups of proteins in the cytoplasm and connective tissues become protonated, acquiring a positive charge. This compound, being an anionic dye, carries a net negative charge and is therefore electrostatically attracted to these positively charged tissue components. The result is a vivid and stable red staining of these structures. The intensity of the staining can be modulated by altering the pH of the staining solution and the duration of the staining steps.

Data Presentation

For optimal and reproducible staining, the concentration of this compound and the duration of staining steps can be adjusted. The following table provides recommended starting parameters that can be optimized for specific tissue types and experimental needs.

| Parameter | Recommended Range | Purpose |

| This compound Concentration | 0.5% - 1.0% (w/v) in distilled water | Staining of cytoplasm and extracellular matrix. |

| Acetic Acid in Staining Solution | 0.5% - 1.0% (v/v) | To lower the pH of the staining solution and enhance the binding of the acid dye to tissue proteins. |

| Staining Time | 2 - 5 minutes | Duration for the dye to effectively bind to tissue components. |

| Differentiation | Brief rinse in distilled water or 70% ethanol | Removal of excess, unbound dye to improve contrast. |

Experimental Protocols

This section details the necessary reagents and a step-by-step procedure for staining paraffin-embedded tissue sections with this compound, preceded by a standard hematoxylin nuclear stain.

Reagents

-

This compound Staining Solution (1% aqueous)

-

This compound (C.I. 26900): 1 g

-

Distilled Water: 100 ml

-

Glacial Acetic Acid: 1 ml

-

Preparation: Dissolve the this compound powder in distilled water with the aid of a magnetic stirrer. Once fully dissolved, add the glacial acetic acid and mix thoroughly. Filter the solution before use.

-

-

Harris Hematoxylin Solution (or other standard hematoxylin formulation)

-

Acid Alcohol (1% HCl in 70% Ethanol)

-

Hydrochloric Acid (concentrated): 1 ml

-

70% Ethanol: 99 ml

-

-

Bluing Reagent (e.g., Scott's Tap Water Substitute or 0.2% Ammonia Water)

-

Graded Alcohols (100%, 95%, 70%)

-

Xylene (or a xylene substitute)

-

Resinous Mounting Medium

Staining Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer through two changes of 100% ethanol for 3 minutes each.

-

Transfer through two changes of 95% ethanol for 3 minutes each.

-

Rinse in 70% ethanol for 3 minutes.

-

Rinse in running tap water for 5 minutes.

-

-

Nuclear Staining:

-

Immerse slides in Harris Hematoxylin solution for 3-5 minutes.

-

Rinse in running tap water for 1-5 minutes.

-

Differentiate by dipping slides in 1% Acid Alcohol for 1-5 seconds until the cytoplasm is destained.

-

Rinse in running tap water for 1-5 minutes.

-

Blue the sections by immersing in a bluing reagent for 30-60 seconds.

-

Wash in running tap water for 5 minutes.

-

-

This compound Counterstaining:

-

Immerse slides in the 1% this compound staining solution for 2-5 minutes.

-

Briefly rinse in distilled water to remove excess stain.

-

-

Dehydration, Clearing, and Mounting:

-

Dehydrate the sections through two changes of 95% ethanol for 1-2 minutes each.

-

Transfer to two changes of 100% ethanol for 2 minutes each.

-

Clear in two changes of xylene for 5 minutes each.

-

Mount with a resinous mounting medium.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for this compound staining of paraffin-embedded sections.

Signaling Pathway of Staining

Caption: Electrostatic interactions in dual staining.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak or Pale Red Staining | 1. Staining time too short.2. pH of this compound solution is too high.3. Depleted or old staining solution. | 1. Increase the incubation time in the this compound solution.2. Ensure the pH is acidic by adding the appropriate amount of acetic acid.3. Prepare a fresh staining solution. |

| Overstaining with Red | 1. Staining time too long.2. Insufficient rinsing after staining. | 1. Decrease the incubation time in the this compound solution.2. Ensure adequate rinsing to remove excess dye. A brief dip in 70% ethanol can also help differentiate. |

| Weak Nuclear Staining | 1. Insufficient time in hematoxylin.2. Over-differentiation in acid alcohol. | 1. Increase the staining time in hematoxylin.2. Reduce the number of dips or time in the acid alcohol solution. |

| Precipitate on Sections | Unfiltered staining solution. | Always filter the this compound and hematoxylin solutions before use. |

References

Application Notes and Protocols for Collagen Staining in Tissue

Introduction

The accurate visualization and quantification of collagen are crucial in various fields of research, including fibrosis, tissue engineering, and drug development. Histological staining is a fundamental technique for assessing collagen deposition and organization within tissue samples. While various dyes can be used, Picro-Sirius Red (using Sirius Red F3B, also known as Direct Red 80) has become the gold standard for specific and sensitive collagen quantification. Ponceau S has also been noted as a substitute for acid fuchsin in some collagen staining methods. This document provides detailed application notes and protocols for collagen staining, focusing on the well-established Picro-Sirius Red method.

Principle of the Assay

The Picro-Sirius Red method relies on the specific binding of the elongated, anionic molecules of Sirius Red dye to the helical structure of fibrillar collagens (types I through V) under acidic conditions provided by picric acid. This interaction enhances the natural birefringence of collagen fibers, allowing for their visualization and quantification, especially under polarized light. Thicker collagen fibers typically appear yellow or orange, while thinner fibers appear green. Non-collagenous proteins show minimal binding to the dye.

I. Comparative Analysis of Common Collagen Staining Methods

For researchers, selecting the optimal staining method is critical for obtaining accurate and reproducible data. The following table summarizes the key characteristics of common collagen staining methods.

| Staining Method | Principle | Advantages | Limitations |

| Picro-Sirius Red (PSR) | Sirius Red dye in a picric acid solution binds specifically to collagen fibers. | High specificity and sensitivity for collagen. Allows for quantification of collagen organization with polarized light. Cost-effective.[1] | Requires a polarizing microscope for optimal quantitative analysis.[1] |

| Masson's Trichrome | Uses three dyes to differentiate collagen from muscle and cytoplasm. | Provides good architectural context by staining collagen blue, muscle red, and nuclei black.[2] | Less specific for collagen compared to PSR. Staining can be inconsistent. Not ideal for detailed quantitative analysis.[1] |

| Van Gieson's Stain | A mixture of picric acid and acid fuchsin stains collagen red/pink and other tissues yellow. | Simple and rapid staining procedure.[1] | Less specific than PSR and not as suitable for detailed quantitative analysis.[1] |

| Ponceau S | Can be used as a substitute for acid fuchsin in Van Gieson's method.[3] | Fades less than acid fuchsin.[3] | Does not demonstrate fine collagen fibers as well as acid fuchsin.[3] |

II. Experimental Protocols

Protocol 1: Picro-Sirius Red Staining for Collagen in Paraffin-Embedded Tissue Sections

This protocol is adapted from standard histological procedures for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials and Reagents:

-

Picro-Sirius Red Solution: 0.1% Sirius Red (Direct Red 80, C.I. 35780) in a saturated aqueous solution of picric acid.

-

Weigert's Iron Hematoxylin (optional, for nuclear counterstaining).

-

0.5% Acetic Acid Solution.

-

Graded ethanol series (e.g., 70%, 95%, 100%).

-

Xylene.

-

Resinous mounting medium.

-

Microscope slides with deparaffinized and rehydrated FFPE tissue sections.

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Immerse slides in two changes of 100% ethanol for 3 minutes each.

-

Immerse slides in 95% ethanol for 3 minutes.

-

Immerse slides in 70% ethanol for 3 minutes.

-

Rinse slides in distilled water for 5 minutes.

-

-

Nuclear Counterstaining (Optional):

-

Stain nuclei with Weigert's iron hematoxylin for 8-10 minutes.

-

Rinse in running tap water for 10 minutes.

-

-

Picro-Sirius Red Staining:

-

Stain in Picro-Sirius Red solution for 60 minutes. This allows for near-equilibrium staining.[4]

-

-

Washing:

-

Wash in two changes of 0.5% acetic acid solution.[4]

-

-

Dehydration:

-

Dehydrate rapidly through three changes of 100% ethanol.

-

-

Clearing and Mounting:

-

Clear in two changes of xylene for 5 minutes each.

-

Mount with a resinous mounting medium.

-

Expected Results:

-

Under bright-field microscopy, collagen fibers will appear red on a pale yellow background.

-

Under polarized light microscopy, collagen fibers will exhibit birefringence, with thicker fibers appearing yellow-orange and thinner fibers appearing green against a dark background.[5]

Protocol 2: Quantification of Soluble Collagen in Cell Culture Medium

This protocol allows for the quantification of newly synthesized, soluble collagen secreted into the cell culture medium.

Materials and Reagents:

-

Cell culture supernatant.

-

Sirius Red Precipitation Solution: 0.1% (w/v) Sirius Red in 3% acetic acid.

-

Washing Solution: 0.1 M HCl.

-

Elution Buffer: 0.1 M NaOH.

-

Microcentrifuge tubes (1.5 mL).

-

Microplate reader.

Procedure:

-

Sample Collection: Collect cell culture medium and centrifuge to remove any cells or debris.[6]

-

Precipitation: In a microcentrifuge tube, mix 500 µL of the cell culture supernatant with 100 µL of Sirius Red Precipitation Solution.[6]

-

Incubation: Incubate for 30 minutes at room temperature to allow the collagen-dye complex to precipitate.[6]

-

Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes to pellet the collagen-dye complex.[6]

-

Washing: Carefully aspirate the supernatant and wash the pellet with 500 µL of the washing solution. Repeat the centrifugation and washing step.[6]

-

Dye Elution: Resuspend the pellet in 200 µL of Elution Buffer.[6]

-

Quantification: Transfer 100 µL of the eluate to a 96-well plate and measure the optical density (OD) at 540-570 nm.[6]

-

Standard Curve: Prepare a standard curve using known concentrations of purified collagen to determine the absolute amount of collagen in the samples.[6]

III. Visualization of Workflows and Pathways

Experimental Workflow for Picro-Sirius Red Staining

Caption: Workflow for Picro-Sirius Red staining of tissue sections.

TGF-β Signaling Pathway in Collagen Synthesis

The Transforming Growth Factor-beta (TGF-β) pathway is a key regulator of collagen synthesis and plays a significant role in fibrosis. Understanding this pathway is crucial for interpreting collagen staining results in pathological contexts.

Caption: Simplified TGF-β signaling pathway leading to collagen synthesis.

Picro-Sirius Red staining is a robust and specific method for the visualization and quantification of collagen in tissue sections. When combined with polarized light microscopy, it provides valuable information on the organization and density of collagen fibers. The provided protocols offer a standardized approach for researchers in various disciplines to accurately assess collagen deposition, which is critical for advancing our understanding of tissue remodeling in health and disease.

References

Preparation of Acid Red 151 Stock Solution for Laboratory Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 151, also known as C.I. This compound, is a diazo dye with applications in various industrial processes, including the dyeing of textiles like wool, silk, and nylon, as well as leather and paper.[1][2][3] In a laboratory setting, it can be utilized as a staining agent and a model compound in bioremediation and wastewater treatment studies.[4] Proper preparation of a stock solution is the first critical step for its effective and reproducible use in research and development. This document provides detailed application notes and a protocol for the preparation of an this compound stock solution for general laboratory applications.

Physicochemical Properties and Safety Data

This compound is a dark red powder.[1][5] It is soluble in water, presenting as a cloudy brown-orange solution, and is also soluble in ethanol and ethylene glycol ether.[5][6] The color of the aqueous solution is pH-sensitive: it turns orange-brown with the addition of concentrated hydrochloric acid and dark purple with concentrated sodium hydroxide.[1][6]

Safety Precautions:

This compound should be handled with appropriate laboratory safety measures. It is harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[7] It is crucial to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling the powder and its solutions.[7] Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[7]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound:

| Property | Value | Reference |

| Chemical Formula | C₂₂H₁₅N₄NaO₄S | [1][6] |

| Molecular Weight | 454.43 g/mol | [1] |

| CAS Number | 6406-56-0 | [1] |

| Appearance | Dark red powder | [1][5] |

| Water Solubility | 10 mg/L at 25°C | [6][8] |

| Color in Aqueous Solution | Cloudy brown-orange | [1][6] |

Experimental Protocol: Preparation of a 1% (w/v) this compound Stock Solution

This protocol details the preparation of a 1% (w/v) stock solution of this compound, which can be further diluted for various experimental needs.

Materials:

-

This compound powder (C.I. 26900)

-

Distilled or deionized water

-

50 mL volumetric flask

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

Magnetic stirrer and stir bar

-

Beaker

-

Wash bottle with distilled or deionized water

-

Appropriate PPE (lab coat, gloves, safety goggles)

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Set up the magnetic stirrer in a chemical fume hood.

-

Weighing: Carefully weigh 0.5 g of this compound powder onto a weighing paper or boat using an analytical balance.

-

Dissolution:

-

Transfer the weighed this compound powder into a beaker containing approximately 30-40 mL of distilled or deionized water.

-

Use a wash bottle to rinse any remaining powder from the weighing paper/boat into the beaker to ensure a complete transfer.

-

Place the magnetic stir bar into the beaker and set it on the magnetic stirrer.

-

Stir the solution until the this compound powder is completely dissolved. Gentle heating may be applied to aid dissolution, but avoid boiling.

-

-

Final Volume Adjustment:

-

Once the dye is fully dissolved, carefully transfer the solution into a 50 mL volumetric flask.

-

Rinse the beaker with a small amount of distilled or deionized water and add the rinsing to the volumetric flask. Repeat this step 2-3 times to ensure all the dye solution is transferred.

-

Add distilled or deionized water to the volumetric flask until the bottom of the meniscus reaches the 50 mL mark.

-

-

Mixing and Storage:

-

Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

-

Transfer the prepared 1% (w/v) this compound stock solution to a clearly labeled, airtight, and light-resistant container.

-

Store the solution at room temperature in a dark place. Stability of the solution should be monitored over time, and it is recommended to prepare fresh solutions for critical applications.

-

Diagrams

Caption: Workflow for preparing this compound stock and working solutions.

References

- 1. PREPARATION OF REAGENT DYE SOLUTION [udyone.com]

- 2. chembk.com [chembk.com]

- 3. Chemistry Lab : Preparation Of A Dye - 830 Words | Bartleby [bartleby.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound CAS#: 6406-56-0 [amp.chemicalbook.com]

- 6. flinnsci.com [flinnsci.com]

- 7. sdc.org.uk [sdc.org.uk]

- 8. This compound CAS#: 6406-56-0 [m.chemicalbook.com]

Application Notes and Protocols for Acid Red 151 in Textile Dyeing Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C.I. Acid Red 151, a diazo anionic dye, in textile dyeing research. This document includes detailed experimental protocols for dyeing various fabrics, its fastness properties, and its application in wastewater treatment studies, specifically focusing on photocatalytic degradation and adsorption.

Dyeing Applications

This compound is widely used for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][2] It produces a vibrant red color and is applied from an acidic dyebath. The dye molecules form ionic bonds with the amino groups in the protein and polyamide fibers, resulting in good color retention.[3]

General Properties of this compound

| Property | Description |

| C.I. Name | This compound |

| C.I. Number | 26900 |

| CAS Number | 6406-56-0 |

| Chemical Class | Diazo |

| Molecular Formula | C₂₂H₁₅N₄NaO₄S |

| Molecular Weight | 454.43 g/mol |

| Appearance | Red powder |

| Solubility | Soluble in water |

Colorfastness Properties of this compound

| Fastness Property | Rating |

| Light Fastness | 6 |

| Washing Fastness | 3 |

Experimental Protocols for Textile Dyeing